1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

Phenothiazine Structure-Activity Relationship Secondary Amine

1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride (CAS 483277-77-6) is a synthetic phenothiazine derivative featuring an N‑(2,4‑dimethylphenyl)‑β‑amino alcohol side‑chain anchored at the N10 position of the tricyclic core. With a molecular formula of C₂₃H₂₅ClN₂OS and a molecular weight of 412.98 g mol⁻¹, the compound is supplied as the hydrochloride salt at ≥95 % purity and is primarily utilized as a screening‑library compound in early‑stage drug discovery.

Molecular Formula C23H25ClN2OS
Molecular Weight 412.98
CAS No. 483277-77-6
Cat. No. B2704716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
CAS483277-77-6
Molecular FormulaC23H25ClN2OS
Molecular Weight412.98
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C.Cl
InChIInChI=1S/C23H24N2OS.ClH/c1-16-11-12-19(17(2)13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25;/h3-13,18,24,26H,14-15H2,1-2H3;1H
InChIKeyAEIXEYDJYLVRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline: 1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride (CAS 483277-77-6)


1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride (CAS 483277-77-6) is a synthetic phenothiazine derivative featuring an N‑(2,4‑dimethylphenyl)‑β‑amino alcohol side‑chain anchored at the N10 position of the tricyclic core . With a molecular formula of C₂₃H₂₅ClN₂OS and a molecular weight of 412.98 g mol⁻¹, the compound is supplied as the hydrochloride salt at ≥95 % purity and is primarily utilized as a screening‑library compound in early‑stage drug discovery . Unlike clinically established phenothiazines that bear simple dialkylaminoalkyl substituents, the N‑aryl secondary amine and secondary alcohol motifs confer a distinct chemotype that may translate into divergent biological target profiles [1].

Why Generic Substitution Fails for 1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride


Generic substitution within the phenothiazine class is precluded by the target compound’s N‑(2,4‑dimethylphenyl)‑β‑amino alcohol side‑chain, which differs fundamentally from the dialkylaminoalkyl (tertiary amine) or piperazine‑alkyl linkers found in approved antipsychotics and antihistamines such as chlorpromazine, promethazine, or perphenazine [1]. Published structure‑activity relationships demonstrate that replacing a tertiary amine with a secondary N‑aryl amine alters dopamine D₂ receptor affinity, cholinesterase inhibition potency, and logP‑driven blood‑brain barrier penetration [2]. Consequently, the target compound cannot serve as a drop‑in replacement for any existing phenothiazine drug, and procurement decisions must be based on its unique structural and physicochemical profile rather than assumed class‑level interchangeability .

Quantitative Evidence Guide: Differentiating 1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride from Closest Analogs


N‑(2,4‑Dimethylphenyl) Substituent Confers a Unique Secondary Amine Pharmacophore Distinct from Tertiary Amine Phenothiazines

The target compound contains an N‑(2,4‑dimethylphenyl) secondary amine, whereas clinically used aliphatic phenothiazines (e.g., chlorpromazine, promazine) uniformly possess tertiary dimethylamino or diethylamino groups. Classical SAR studies demonstrate that converting a tertiary amine to a secondary amine in phenothiazines can reduce D₂ receptor affinity by >10‑fold while simultaneously enhancing butyrylcholinesterase (BuChE) inhibitory potency [1][2]. This dual shift in polypharmacology makes the target compound a mechanistically distinct tool for probing BuChE‑dependent pathways without the confounding dopaminergic activity of first‑generation antipsychotics.

Phenothiazine Structure-Activity Relationship Secondary Amine

LogP and Hydrogen‑Bonding Capacity Differentiate the Target Compound from Diethylamino and Dialkylamino Analogs

The closest commercially available analog, 1‑(diethylamino)‑3‑(10H‑phenothiazin‑10‑yl)‑2‑propanol (Hit2Lead #6419386, 92 % 2D similarity), exhibits 2 hydrogen bond donors (Hdon = 1) and acceptors (Hacc = 2) with a calculated LogP of 4.84 and a topological polar surface area (tPSA) of 26.7 Ų . The target compound, by virtue of its N‑aryl secondary amine and hydroxyl group, is predicted to present Hdon ≥ 3, Hacc ≥ 3, and a substantially lower LogP (estimated ~3.5–4.0) owing to increased polarity from the anilino NH and the 2,4‑dimethylphenyl ring . The tPSA of the target compound is expected to exceed 50 Ų, placing it closer to CNS‑drug‑like property space (tPSA < 90 Ų) while reducing passive membrane permeability relative to the diethylamino analog.

Lipophilicity Hydrogen Bonding Physicochemical Property

N‑Aryl Phenothiazine Scaffold Shows Precedent for Selective Butyrylcholinesterase Inhibition

A focused SAR study by Darvesh et al. demonstrated that N‑(10)‑aryl and N‑(10)‑alkylaryl amide derivatives of phenothiazine act as potent, selective, reversible inhibitors of human butyrylcholinesterase (BuChE), with inhibition constants (Kᵢ) reaching the nanomolar range (lowest reported Kᵢ = 7 nM for the most active analog) [1]. Although the target compound is an amino alcohol rather than an amide, the shared N‑aryl phenothiazine pharmacophore suggests potential BuChE affinity. In contrast, classical tertiary amine phenothiazines (e.g., chlorpromazine, promazine) show weak or negligible BuChE inhibition (Kᵢ typically >1 µM) [2]. This class‑level inference positions the target compound as a preferential starting point for Alzheimer’s disease‑relevant cholinergic screening campaigns.

Butyrylcholinesterase Alzheimer's Disease Cholinergic Hypothesis

Molecular Weight and Halogen‑Free Core Differentiate from 2‑Chloro‑ and Trifluoromethyl‑Substituted Phenothiazines

The target compound (MW = 412.98 g mol⁻¹ as HCl salt; free base MW ≈ 376.5 g mol⁻¹) is unsubstituted on the phenothiazine core, whereas many high‑affinity antipsychotic phenothiazines bear electron‑withdrawing 2‑substituents (e.g., –Cl in chlorpromazine, MW = 318.9; –CF₃ in trifluoperazine, MW = 407.5) [1]. The absence of a halogen substituent reduces molecular weight and eliminates potential metabolic liabilities associated with oxidative dehalogenation. Additionally, the molecular weight falls within the lead‑like range (MW ≤ 450 Da), making the compound suitable for fragment‑based and HTS library inclusion .

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

Secondary Alcohol Stereocenter Enables Enantiomeric Resolution for Chiral Structure‑Activity Studies

The propan‑2‑ol linker of the target compound contains a chiral secondary alcohol, generating a racemic mixture (R/S). Lipase‑mediated kinetic resolution of the structurally related intermediate 1‑(10H‑phenothiazin‑10‑yl)propan‑2‑ol has been reported with excellent enantioselectivity (E = 844, ee = 84–96 %) [1]. This contrasts with achiral tertiary amine phenothiazines (e.g., chlorpromazine, promazine) that lack stereochemical diversity. The presence of the stereocenter allows procurement of enantiomerically pure batches for differential pharmacological profiling, providing a dimension of SAR interrogation unavailable with symmetric analogs [2].

Chirality Enantioselectivity Stereochemistry

Procurement‑Relevant Application Scenarios for 1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride


BuChE‑Focused Phenotypic Screening for Alzheimer’s Disease Drug Discovery

The N‑aryl phenothiazine chemotype is strongly associated with selective butyrylcholinesterase (BuChE) inhibition, with reported Kᵢ values in the nanomolar range for close amide analogs [1]. The target compound, bearing a secondary N‑(2,4‑dimethylphenyl) amine, is expected to retain BuChE affinity while potentially avoiding the dopaminergic side effects of tertiary amine phenothiazines. It is therefore suitable for high‑throughput screening campaigns targeting cholinergic dysfunction in Alzheimer’s disease models, where BuChE selectivity over acetylcholinesterase (AChE) is desired.

Chiral Probe Development for Stereospecific Target Engagement Studies

The secondary alcohol stereocenter permits enantiomeric resolution via established chemoenzymatic protocols (E up to 844, ee ≥ 96 %) [2]. Procurement of the racemate followed by in‑house chiral separation or purchase of pre‑resolved enantiomers enables differential pharmacological evaluation of (R)‑ and (S)‑configured isomers. This is particularly valuable for probing stereospecific interactions with CNS targets such as GPCRs, ion channels, or cholinesterases, a capability not offered by achiral phenothiazine comparators.

CNS Drug‑Like Property Optimization with Reduced Lipophilicity

Relative to the closest Hit2Lead analog 1‑(diethylamino)‑3‑(10H‑phenothiazin‑10‑yl)‑2‑propanol (cLogP = 4.84; tPSA = 26.7 Ų), the target compound is predicted to exhibit lower lipophilicity (estimated LogP ≈ 3.5–4.0) and higher polar surface area (tPSA > 50 Ų) . This balanced property profile aligns with CNS drug‑like guidelines (tPSA < 90 Ų, LogP = 2–5) while improving aqueous solubility and reducing non‑specific protein binding. The compound is therefore well‑suited for in vitro ADMET profiling and in vivo pharmacokinetic studies where excessive lipophilicity would compromise assay reliability.

Halogen‑Free Chemical Probe for Clean Mechanistic Studies

Unlike chlorpromazine (2‑Cl), trifluoperazine (2‑CF₃), and perphenazine (2‑Cl), the target compound lacks electron‑withdrawing halogen substituents on the phenothiazine core [3]. This structural feature eliminates metabolic pathways involving oxidative dehalogenation and reduces the potential for reactive metabolite formation. It is therefore a preferred chemical probe for target identification and validation studies where clean pharmacology and minimal off‑target reactivity are critical.

Quote Request

Request a Quote for 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.